7-Methyl-6-nitroimidazo[1,2-a]pyrimidine-2,5(3H,8H)-dione
Description
7-Methyl-6-nitroimidazo[1,2-a]pyrimidine-2,5(3H,8H)-dione is a fused heterocyclic compound featuring an imidazopyrimidine core with a dione moiety. Key structural attributes include:
- Methyl group at position 5.
- Nitro group at position 6.
- Dione functional groups at positions 2 and 3.
Below, we compare it to structurally related compounds from published studies.
Properties
CAS No. |
53854-18-5 |
|---|---|
Molecular Formula |
C7H6N4O4 |
Molecular Weight |
210.15 g/mol |
IUPAC Name |
7-methyl-6-nitro-1,3-dihydroimidazo[1,2-a]pyrimidine-2,5-dione |
InChI |
InChI=1S/C7H6N4O4/c1-3-5(11(14)15)6(13)10-2-4(12)9-7(10)8-3/h2H2,1H3,(H,8,9,12) |
InChI Key |
WVKOGQVTMQINIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2CC(=O)NC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6-nitroimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methylpyrimidine with nitroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of 7-Methyl-6-nitroimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-6-nitroimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 7-Methyl-6-aminoimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione.
Scientific Research Applications
7-Methyl-6-nitroimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Methyl-6-nitroimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
A summary of key structural and functional differences is provided in Table 1.
Table 1: Structural and Functional Comparison
Key Observations:
Electron-Withdrawing vs. Lipophilic Groups: The nitro group in the target compound may enhance electrophilic reactivity compared to the methyl groups in 3,7-dimethylimidazolo[1,2-a]pyrimidine-2,5(1H,3H)-dione . This could influence interactions with biological targets (e.g., enzymes or DNA).
Heterocyclic Core Variations: The tetrazole ring in ’s compound introduces nitrogen-rich character, which may favor hydrogen bonding or coordination with metal ions . The piperidinyl-phenoxy substituent in ’s compound adds steric bulk, likely affecting target binding specificity in anti-mycobacterial applications .
NMR and Mass Spectrometry:
- 3,7-Dimethylimidazolo[1,2-a]pyrimidine-2,5(1H,3H)-dione : NH protons resonate at δ 11.32 and 11.82 ppm in DMSO-d₆ . The absence of a nitro group simplifies the spectrum compared to the target compound, where nitro-induced deshielding would likely shift adjacent proton signals downfield.
- 8-Ethyltetrazolo[1,5-f]pyrimidine-5,7(3H,6H)-dione: ESI-MS shows a base peak at m/z 180.1 (M⁻) . The target’s nitro group may lead to distinct fragmentation patterns (e.g., NO₂ loss).
Antifungal and Antitumor Potential:
- 3,7-Dimethylimidazolo[1,2-a]pyrimidine-2,5(1H,3H)-dione is linked to antifungal and antitumor properties in studies of related natural products . Methyl groups may enhance passive diffusion into fungal or cancer cells.
Biological Activity
7-Methyl-6-nitroimidazo[1,2-a]pyrimidine-2,5(3H,8H)-dione is a heterocyclic compound recognized for its unique structural features and significant biological activities. This compound belongs to the imidazo[1,2-a]pyrimidine family and has garnered attention due to its potential applications in antimicrobial and anticancer therapies. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 196.17 g/mol. The compound features a methyl group at the 7th position and a nitro group at the 6th position of the imidazo ring, contributing to its distinct chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 196.17 g/mol |
| Structural Features | Nitro and methyl groups |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including Mycobacterium tuberculosis (Mtb), showing promising results in inhibiting bacterial growth.
In a study focusing on nitroimidazoles' structure-activity relationships (SAR), it was found that modifications in the nitro group could enhance the compound's efficacy against aerobic bacteria. The mechanism of action is believed to involve bioreduction of the nitro group to form reactive intermediates that interact with cellular components, leading to bactericidal effects .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through various pathways. The interaction with specific molecular targets within cells may lead to the inhibition of key enzymes involved in cell proliferation and survival .
The biological activity of this compound is primarily attributed to its ability to undergo bioreduction within biological systems. This process generates reactive intermediates that can interact with DNA and other cellular macromolecules, disrupting normal cellular functions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit essential enzymes involved in metabolic pathways.
- DNA Interaction : Reactive intermediates can form adducts with DNA, leading to mutations and cell death.
- Apoptosis Induction : It triggers programmed cell death in cancerous cells through various signaling pathways.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against drug-resistant strains of Mycobacterium tuberculosis. Results showed a minimum inhibitory concentration (MIC) as low as 0.8 µM for certain derivatives .
- Anticancer Activity : In vitro studies demonstrated that this compound could significantly reduce cell viability in various cancer cell lines by inducing apoptosis at concentrations ranging from 10 to 50 µM .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the imidazo ring can lead to variations in potency and selectivity against different pathogens or cancer types.
| Compound Variation | MIC (µM) | Notes |
|---|---|---|
| 7-Methyl derivative | 0.8 | High potency against Mtb |
| Nitro group modification | Varies | Enhances interaction with cellular targets |
| Substituted analogs | >100 | Reduced efficacy compared to parent compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
